molecular formula C18H17ClFNOS B5091440 N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide

N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide

Cat. No. B5091440
M. Wt: 349.9 g/mol
InChI Key: FRVYDKVTQXXBSW-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide, also known as CBT-1, is a novel compound that has been developed for scientific research purposes. This compound has gained significant attention due to its potential therapeutic applications in various diseases.

Mechanism of Action

N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide exerts its therapeutic effects through the inhibition of the NF-κB pathway, which is a key signaling pathway involved in inflammation and cancer. This compound also inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, this compound has been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cell proliferation, and induce apoptosis in cancer cells. This compound has also been shown to improve cognitive function and reduce oxidative stress in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide has several advantages for lab experiments. It is a highly specific inhibitor of the NF-κB pathway and COX-2 enzyme, which makes it an ideal tool for studying these pathways. This compound also has low toxicity and is well-tolerated in animal models. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide. One area of research is the development of more soluble analogs of this compound that can be administered more easily in vivo. Another area of research is the study of the effects of this compound in combination with other therapeutic agents. Additionally, the potential use of this compound in the treatment of other diseases, such as autoimmune disorders, is an area of interest.

Synthesis Methods

The synthesis of N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide involves a multi-step process that includes the reaction of 4-chlorobenzyl chloride with sodium sulfide in the presence of ethanol, followed by the reaction of the resulting 4-chlorobenzyl sulfide with 4-fluorophenylacetic acid in the presence of triethylamine. The final step involves the reaction of the resulting intermediate with acryloyl chloride in the presence of triethylamine and pyridine to yield this compound.

Scientific Research Applications

N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

(E)-N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]-3-(4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNOS/c19-16-6-1-15(2-7-16)13-23-12-11-21-18(22)10-5-14-3-8-17(20)9-4-14/h1-10H,11-13H2,(H,21,22)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVYDKVTQXXBSW-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCCNC(=O)C=CC2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CSCCNC(=O)/C=C/C2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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